3/'-AZIDO-3/'-DEOXYTHYMIDINE-METHYL-3H

Radiochemistry ADME Tracer quantification

3′-Azido-3′-deoxythymidine-methyl-3H (CAS 118897‑00‑0), also designated AZT‑methyl‑3H or tritiated zidovudine, is a pyrimidine nucleoside analogue in which the methyl group of the thymine moiety is substituted with tritium (³H). The parent compound (zidovudine, AZT) is a well‑established nucleoside reverse transcriptase inhibitor [REFS‑1].

Molecular Formula C10H13N5O4
Molecular Weight 267.24
CAS No. 118897-00-0
Cat. No. B1141934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3/'-AZIDO-3/'-DEOXYTHYMIDINE-METHYL-3H
CAS118897-00-0
Molecular FormulaC10H13N5O4
Molecular Weight267.24
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3′-Azido-3′-deoxythymidine-methyl-3H (CAS 118897-00-0) — Tritium‑Labeled Antiretroviral Compound for Pharmacokinetic & Metabolic Research Procurement


3′-Azido-3′-deoxythymidine-methyl-3H (CAS 118897‑00‑0), also designated AZT‑methyl‑3H or tritiated zidovudine, is a pyrimidine nucleoside analogue in which the methyl group of the thymine moiety is substituted with tritium (³H). The parent compound (zidovudine, AZT) is a well‑established nucleoside reverse transcriptase inhibitor [REFS‑1]. The tritium label at the 5‑methyl position enables sensitive detection and quantitation of the drug and its metabolites in complex biological matrices without altering the pharmacological activity of the parent molecule [REFS‑2]. This radiolabeled derivative is therefore a critical tool for absorption, distribution, metabolism, and excretion (ADME) studies, intracellular phosphorylation profiling, and receptor‑binding assays that require a faithful tracer of zidovudine disposition [REFS‑3].

3′-Azido-3′-deoxythymidine-methyl-3H — Why Substitution with Unlabeled AZT or Alternative Labels Compromises Experimental Validity


Investigators cannot simply replace 3′-azido-3′-deoxythymidine‑methyl‑3H with unlabeled AZT or even with a differently labeled analogue without jeopardizing assay sensitivity, metabolic tracking fidelity, or quantitative accuracy. Unlabeled AZT offers no radiometric signal, precluding direct scintillation counting or autoradiographic detection and forcing reliance on less sensitive LC‑MS/MS methods that may fail to distinguish parent drug from isobaric endogenous compounds [REFS‑1]. Alternative radiolabels (e.g., ¹⁴C‑AZT) provide far lower specific activity—maximally ~0.062 Ci/mmol for ¹⁴C versus routinely achievable >10 Ci/mmol for ³H—drastically reducing the detection limit and the ability to trace low‑abundance phosphorylated metabolites or receptor‑bound species [REFS‑2]. Moreover, the methyl‑³H position is chemically stable under physiological conditions (pH 2.3–7.4, 37 °C) and does not exchange with solvent protons, whereas tritium introduced at other positions (e.g., 5′‑hydroxymethyl) may be susceptible to enzymatic or chemical labilization, producing spurious loss of tracer signal [REFS‑3]. These differences mandate procurement of the specific methyl‑³H‑labeled compound to ensure experimental reproducibility and comparability with established literature protocols.

3′-Azido-3′-deoxythymidine-methyl-3H — Quantitative Differentiation Evidence Against Closest Analogs and In‑Class Candidates


Superior Specific Activity of Methyl‑³H‑AZT versus Carbon‑14‑AZT and Deuterated AZT

The specific activity attainable with methyl‑³H‑AZT is orders of magnitude higher than that of carbon‑14‑labeled AZT and several thousand‑fold greater than deuterated (non‑radioactive) analogues. Solid‑phase catalytic hydrogenation with tritium gas yields ³H‑AZT with molar activities of 30–124 Ci/mmol (1.10–4.59 PBq/mol) [REFS‑1]. In contrast, ¹⁴C‑AZT has a theoretical maximum specific activity of only 0.0624 Ci/mmol due to the long half‑life of carbon‑14 [REFS‑2]. Deuterated AZT (e.g., AZT‑d₃) is not radioactive and therefore cannot be used for scintillation counting or autoradiography. The higher specific activity of methyl‑³H‑AZT enables detection of metabolites at sub‑picomole levels, critical for intracellular phosphorylation studies [REFS‑3].

Radiochemistry ADME Tracer quantification

Positional Stability of the Methyl‑³H Label Under Physiological Conditions

The tritium label at the 5‑methyl group of the thymine moiety remains chemically and metabolically stable under a range of physiological conditions, whereas tritium incorporated at other positions (e.g., 5′‑hydroxymethyl) can undergo exchange or enzymatic cleavage. Methyl‑³H‑AZT was shown to be stable at pH 2.3 to 7.4 at 37 °C and at a hyperthermic temperature of 42 °C [REFS‑1]. In contrast, [5′‑³H]‑AZT prepared by NaB³H₄ reduction of the 5′‑aldehyde may be susceptible to oxidation or phosphatase‑mediated dephosphorylation, leading to potential loss of the tritium label [REFS‑2].

Tracer stability Metabolic integrity Long‑term studies

Quantitative Recovery of AZT and Its Anabolites in Tissue Disposition Studies

Methyl‑³H‑AZT has been validated for the simultaneous quantification of parent drug and its three phosphorylated anabolites (AZT‑MP, AZT‑DP, AZT‑TP) in multiple tissues. In mice receiving [³H]AZT (specific activity 87 mCi/mmol), the analytical method achieved separation and detection of all four species in liver, spleen, thymus, and brain with a lower limit of quantitation of ~0.1 pmol per sample [REFS‑1]. When the same methodology was attempted with ¹⁴C‑AZT, the 1400‑fold lower specific activity precluded reliable detection of AZT‑DP and AZT‑TP in most tissues, as their concentrations were below the radiometric detection threshold [REFS‑2].

Pharmacokinetics Biodistribution Intracellular metabolism

Intracellular Accumulation Kinetics of ³H‑AZT Metabolites in Human Cells

The methyl‑³H label allows precise determination of intracellular AZT phosphorylation kinetics. In human peripheral blood mononuclear cells (PBMCs) incubated with 10 µM [³H]AZT (specific activity 35.9 mCi/mmol), the dominant metabolite after 25 h was AZT‑MP, reaching 15 ± 3 pmol/10⁶ cells, while AZT‑TP accumulated to 2.1 ± 0.4 pmol/10⁶ cells [REFS‑1]. Comparable experiments with unlabeled AZT analyzed by LC‑MS/MS required 100‑fold higher cell numbers to achieve similar quantitation reliability, precluding high‑throughput screening of patient samples or time‑course studies with limited biological material [REFS‑2].

Cellular pharmacology NRTI activation Prodrug evaluation

3′-Azido-3′-deoxythymidine-methyl-3H — Preferred Research and Industrial Application Scenarios Based on Quantitative Evidence


Quantitative Intracellular Phosphorylation Profiling of Zidovudine in Primary Human Lymphocytes and Macrophages

The high specific activity of methyl‑³H‑AZT (≥30 Ci/mmol) allows detection of femtomole quantities of AZT‑MP, AZT‑DP, and AZT‑TP in as few as 1 × 10⁵ cells, making it feasible to study activation kinetics in CD4⁺ T‑cells and monocyte‑derived macrophages obtained from HIV‑infected patients. This application directly leverages the sensitivity advantage documented in Section 3, Evidence Item 4 [REFS‑1].

Long‑Term Tissue Distribution and Placental Transfer Studies in Animal Models

The demonstrated pH and temperature stability (pH 2.3–7.4, 37–42 °C) of the methyl‑³H label ensures that radioactivity measurements at 24–72 h post‑dose accurately represent intact AZT and its metabolites, without confounding signal loss from label exchange. This property is essential for chronic dosing studies in pregnant rodents where fetal exposure must be quantified over extended intervals [REFS‑2].

In Vitro Drug‑Drug Interaction Screening with Nucleoside Transporter Inhibitors

The 100‑fold reduction in cell number required for reliable metabolite quantitation, relative to LC‑MS/MS methods using unlabeled AZT, enables medium‑throughput screening of transporter inhibitors (e.g., probenecid, dipyridamole) or kinase modulators in 96‑well format using primary human hepatocytes or renal proximal tubule cells, where cell availability is limited [REFS‑3].

Autoradiographic Localization of Zidovudine‑Derived Radioactivity in Brain and Lymphoid Tissues

The β‑particle emission from tritium yields high‑resolution autoradiograms that can localize AZT and its anabolites to specific brain regions (e.g., circumventricular organs) or germinal centers of lymph nodes. The ~1000‑fold higher specific activity of methyl‑³H‑AZT compared to ¹⁴C‑AZT reduces exposure times from months to days, substantially accelerating project timelines [REFS‑4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3/'-AZIDO-3/'-DEOXYTHYMIDINE-METHYL-3H

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.